N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
The compound with the molecular formula C10H7BrN2O3S2 is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C10H7BrN2O3S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of C10H7BrN2O3S2 may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as solid-phase synthesis and liquid-phase synthesis are commonly employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
C10H7BrN2O3S2: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
C10H7BrN2O3S2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which C10H7BrN2O3S2 exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the application and the biological system being studied .
Comparison with Similar Compounds
C10H7BrN2O3S2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include and .
Uniqueness: The presence of the bromine atom in C10H7BrN2O3S2 can impart unique chemical properties, such as increased reactivity and specific biological activities, compared to its chlorine or iodine analogs
Properties
Molecular Formula |
C10H7BrN2O3S2 |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C10H7BrN2O3S2/c1-5(14)12-13-9(15)7(18-10(13)17)4-6-2-3-8(11)16-6/h2-4H,1H3,(H,12,14)/b7-4+ |
InChI Key |
TXLJNTGPMJQXJR-QPJJXVBHSA-N |
Isomeric SMILES |
CC(=O)NN1C(=O)/C(=C\C2=CC=C(O2)Br)/SC1=S |
Canonical SMILES |
CC(=O)NN1C(=O)C(=CC2=CC=C(O2)Br)SC1=S |
Origin of Product |
United States |
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